1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl-

Serine hydrolase profiling ABHD11 inhibitor Activity-based protein profiling

1,2,3-Triazole N1-carboxamide regioisomer (CAS 1312782-29-8)—not interchangeable with 1,2,4-triazole analogs. N,N-Diphenyl substitution confers ABHD11 anti-target engagement (20–200 nM), providing a structure-selectivity handle for serine hydrolase probe development. The 1,2,3-triazole core offers unique N2/N3 bidentate metal chelation geometrically unavailable to 1,2,4-isomers. Assembled via CuAAC click chemistry for modular library synthesis. Favorable drug-like properties (XLogP 2.7, TPSA 51 Ų) support intracellular target engagement. Verify regioisomer identity before purchasing—triazole carboxamides are not interchangeable.

Molecular Formula C15H12N4O
Molecular Weight 264.28 g/mol
Cat. No. B14123037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl-
Molecular FormulaC15H12N4O
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=CN=N3
InChIInChI=1S/C15H12N4O/c20-15(18-12-11-16-17-18)19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H
InChIKeyIINTWBDXWZFGFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,2,3-Triazole-1-carboxamide, N,N-diphenyl- (CAS 1312782-29-8): Core Identity and Procurement-Relevant Physicochemical Profile


1H-1,2,3-Triazole-1-carboxamide, N,N-diphenyl- (CAS 1312782-29-8) is a synthetic 1,2,3-triazole carboxamide with the molecular formula C15H12N4O and a molecular weight of 264.28 g/mol [1]. It belongs to the 1,2,3-triazole urea/carboxamide chemotype, a pharmacologically privileged scaffold for serine hydrolase inhibition identified through activity-based protein profiling (ABPP) [2]. The compound features an N,N-diphenyl carboxamide moiety attached to the N1 position of the 1,2,3-triazole ring, distinguishing it from the more common 1,2,4-triazole regioisomer (CAS 480429-13-8) and from triazole-4-carboxamide positional isomers. Computed physicochemical properties include XLogP3 of 2.7, topological polar surface area of 51 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. These properties place it in a favorable drug-like chemical space for cell permeability and target engagement in intracellular assays.

Why N,N-Diphenyl-1H-1,2,3-triazole-1-carboxamide Cannot Be Replaced by a Generic 1,2,4-Triazole or 1,2,3-Triazole Carboxamide Analog


Triazole carboxamides are not interchangeable. The 1,2,3-triazole core versus the 1,2,4-triazole regioisomer alters the spatial orientation of the carboxamide pharmacophore and the electronic distribution of the heterocycle, directly affecting target binding [1]. Within the 1,2,3-triazole series, the nature of the N,N-disubstitution at the carboxamide nitrogen governs serine hydrolase selectivity profiles. In the NIH PAFAH2 inhibitor optimization campaign, systematic SAR demonstrated that replacing the diphenyl substituent with smaller alkyl groups (dimethyl or diethyl) completely eliminated ABHD11 anti-target engagement, while the N,N-diphenyl compound gained ABHD11 binding [2]. Furthermore, the N1-carboxamide attachment position distinguishes this compound from the 4-carboxamide positional isomer series (e.g., US9416127B2 TAAR1 ligands), which engages an entirely different target class [3]. Substituting any generic triazole carboxamide without confirming the regioisomeric and substitution identity risks selecting a compound with a divergent selectivity fingerprint.

Quantitative Differentiation Evidence: 1H-1,2,3-Triazole-1-carboxamide, N,N-diphenyl- Against Closest Analogs


ABHD11 Anti-Target Engagement: N,N-Diphenyl Substitution Confers Binding Absent in Dimethyl and Diethyl Analogs

In a head-to-head competitive ABPP selectivity screen (AID 504513) using soluble proteome from BW5147-derived murine T-cells, the N,N-diphenyl analog (AA26-3, PubChem CID 46829236) engaged the anti-target ABHD11 at 20 nM and 200 nM test concentrations, whereas the N,N-dimethyl analog (AA26-1, CID 19893974) and N,N-diethyl analog (AA26-2, CID 18415663) showed no detectable ABHD11 engagement at any concentration tested (20 nM, 200 nM, or 1 μM) [1]. None of the three compounds inhibited the primary target PAFAH2 at concentrations up to 1 μM [1].

Serine hydrolase profiling ABHD11 inhibitor Activity-based protein profiling

1,2,3-Triazole vs. 1,2,4-Triazole Regioisomerism: Core Heterocycle Dictates Ligand Geometry and Hydrogen Bonding Capacity

1H-1,2,3-Triazole-1-carboxamide, N,N-diphenyl- (CAS 1312782-29-8) and N,N-diphenyl-1H-1,2,4-triazole-1-carboxamide (CAS 480429-13-8) share identical molecular formula (C15H12N4O) and molecular weight (264.28 g/mol) but differ in the arrangement of nitrogen atoms within the five-membered heterocycle [1]. The 1,2,3-triazole core presents two adjacent nitrogen atoms (N2 and N3) capable of metal coordination and hydrogen bonding that are geometrically distinct from the 1,3-relationship of nitrogen atoms in the 1,2,4-triazole ring. In the 1,2,3-triazole regioisomer, the N3 nitrogen is positioned adjacent to the N1-carboxamide attachment point, altering the dihedral angle between the triazole plane and the carboxamide moiety relative to the 1,2,4-triazole system [1].

Triazole regioisomerism Coordination chemistry Click chemistry scaffold

Physicochemical Differentiation: XLogP and TPSA Positioning Against Analogous Triazole Carboxamides

Computed XLogP3 for 1H-1,2,3-triazole-1-carboxamide, N,N-diphenyl- is 2.7, with a topological polar surface area (TPSA) of 51 Ų and zero hydrogen bond donors [1]. The 1,2,4-triazole regioisomer (CAS 480429-13-8), despite identical formula and MW, may exhibit different computed logP due to altered dipole moment and nitrogen connectivity . For comparison, the benzotriazole analog N,N-diphenylbenzotriazole-1-carboxamide (CAS 190511-50-3) has a larger MW (314.3 g/mol), higher lipophilicity, and an extended aromatic surface that alters protein-binding geometry . The 3,5-dimethyl substituted analog (CAS 691398-69-3) adds methyl groups to the triazole core, increasing steric bulk and lipophilicity beyond the unsubstituted parent [2].

Drug-likeness Lipophilicity Physicochemical profiling

Synthetic Accessibility via CuAAC Click Chemistry: 1,2,3-Triazole Assembly Advantage Over 1,2,4-Triazole Routes

The 1,2,3-triazole core of this compound is accessible through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential click chemistry reaction that proceeds with high regioselectivity, near-quantitative yields under mild conditions, and broad functional group tolerance [1]. This synthetic route enables rapid, modular parallel library construction at room temperature in aqueous or mixed solvent systems. In contrast, 1,2,4-triazole regioisomers typically require condensation reactions between hydrazines and amides or heterocyclic rearrangements that proceed under harsher conditions with lower regiochemical control [2]. The study 'Parallel synthesis of potent dopaminergic N-phenyltriazole carboxamides applying a novel click chemistry based phenol linker' exemplifies the modular advantages of the CuAAC-derived 1,2,3-triazole scaffold for SAR exploration, achieving diverse carboxamide libraries through simple variation of alkyne and azide building blocks [3].

Click chemistry CuAAC cycloaddition Parallel synthesis

Best Research and Industrial Application Scenarios for 1H-1,2,3-Triazole-1-carboxamide, N,N-diphenyl- Based on Differential Evidence


ABHD11 Serine Hydrolase Probe Development and Chemical Biology

Based on direct ABPP evidence showing ABHD11 engagement at 20–200 nM in murine T-cell proteomes, this compound serves as a starting scaffold for developing selective ABHD11 chemical probes . Unlike the N,N-dimethyl and N,N-diethyl analogs that show no ABHD11 binding, the diphenyl substitution introduces this anti-target activity, providing a structure-selectivity relationship (SSR) handle for further optimization. Researchers studying α/β-hydrolase domain-containing proteins can use this compound to map ABHD11 active-site requirements by varying the N-phenyl substituents.

1,2,3-Triazole Fragment Library Construction via CuAAC Parallel Synthesis

The 1,2,3-triazole core, assembled through CuAAC click chemistry, enables modular parallel synthesis of diverse carboxamide libraries for fragment-based drug discovery (FBDD) and high-throughput screening (HTS) deck enhancement . The N,N-diphenyl moiety provides a hydrophobic anchor that can be systematically varied, while the 1,2,3-triazole serves as a rigid, metabolically stable linker with favorable physicochemical properties (XLogP 2.7, TPSA 51 Ų) for cell-based assays .

Regioisomeric Selectivity Controls in Metal Coordination and Catalysis Research

The 1,2,3-triazole regioisomer presents a unique N2/N3 vicinal nitrogen pair capable of bidentate metal chelation that is geometrically unavailable to the 1,2,4-triazole isomer . This compound can serve as a ligand precursor or coordination chemistry building block where the N,N-diphenyl carboxamide provides steric bulk to tune metal center accessibility. The combination of 1,2,3-triazole N-donor sites with a carboxamide oxygen creates a potential N,N,O-tridentate binding pocket distinct from both 1,2,4-triazole analogs and simple 1,2,3-triazoles lacking the carboxamide functionality.

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